Chemical Identity
The compound [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride has the following specifications:
This compound is characterized by its unique structural features that include an oxane (tetrahydropyran) moiety and a pyridine ring, making it a subject of interest in various scientific fields.
Classification
This compound falls under the category of heterocyclic compounds, which are organic compounds containing at least one heteroatom (such as nitrogen, oxygen, or sulfur) in their ring structure. Its classification as a dihydrochloride salt indicates that it is often used in its salt form for enhanced solubility and stability in biological and chemical applications.
Methods
The synthesis of [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride typically involves several key steps:
These steps may require optimization regarding temperature, solvent choice, and reaction time to maximize yield and purity.
Structure Data
The molecular structure of [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride can be visualized using its SMILES notation: O1CCC(CC1)CNCc1ccccn1.Cl.Cl
. This representation highlights the connectivity between the oxane ring, the amine group, and the pyridine ring.
Reactions and Mechanisms
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride can undergo various chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its utility in synthetic chemistry.
The mechanism of action for [(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride primarily involves its interaction with biological targets such as enzymes or receptors.
Understanding these interactions is crucial for exploring its applications in medicine and pharmacology.
Property | Value |
---|---|
Molecular Weight | 242.75 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]amine dihydrochloride has several scientific uses:
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 22138-53-0
CAS No.: 18772-36-6
CAS No.: 126622-38-6
CAS No.: 94087-41-9